1,3-Dimethylimidazolidin-2-imine sulfate
Description
Properties
Molecular Formula |
C5H13N3O4S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;sulfuric acid |
InChI |
InChI=1S/C5H11N3.H2O4S/c1-7-3-4-8(2)5(7)6;1-5(2,3)4/h6H,3-4H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
OXJHRSAPXANZCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=N)C.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation Method Using 2-Imidazolidinone and Formaldehyde
One of the most industrially relevant and environmentally considerate methods involves the catalytic hydrogenation of 2-imidazolidinone with formaldehyde in the presence of montmorillonite and palladium on carbon catalysts under controlled conditions:
- Reactants : 2-imidazolidinone, aqueous formaldehyde solution (35–40% concentration), hydrogen gas.
- Catalysts : Montmorillonite (a low-cost clay mineral) and palladium carbon.
- Conditions : Reaction temperature between 110–160 °C, reaction time 1–5 hours, hydrogen pressure controlled in an autoclave.
- Process :
- Montmorillonite, palladium carbon, 2-imidazolidinone, and formaldehyde solution are added sequentially to a heated, pressurized autoclave.
- Hydrogen gas is introduced to initiate the reductive methylation reaction.
- After completion, the catalyst is filtered and recovered.
- The filtrate is distilled to remove residual formaldehyde and water by-products.
- The crude product is purified by distillation to yield 1,3-dimethyl-2-imidazolidinone with yields reported around 87%.
This method is advantageous due to the use of inexpensive and recyclable catalysts, moderate reaction conditions, and relatively high yield. However, it requires careful control of hydrogen pressure and temperature to optimize conversion and selectivity. The use of montmorillonite avoids the need for strong acid catalysts, reducing corrosion and environmental impact.
| Parameter | Range/Value |
|---|---|
| Reaction temperature | 110–160 °C |
| Reaction time | 1–5 hours |
| Formaldehyde concentration | 35–40% aqueous solution |
| Catalyst ratio (2-imidazolidinone : montmorillonite : Pd/C) | 1 : 0.1–0.4 : 0.1–0.7 (mass ratio) |
| Hydrogen gas ratio (mass) | 0.1–0.4 relative to 2-imidazolidinone |
| Yield | ~87% (gas chromatography) |
Multicomponent One-Pot Synthesis via Schiff Base Formation and Reduction
Another synthetic approach, more common in laboratory-scale or medicinal chemistry contexts, involves a pseudo-multicomponent reaction:
- Starting materials : Diamines (e.g., trans-(R,R)-1,2-diaminocyclohexane or related diamines), aldehydes (for Schiff base formation).
- Reagents : Carbonyldiimidazole (CDI) for cyclization, sodium borohydride for reduction.
- Process :
- Formation of a Schiff base intermediate by condensation of the diamine with an aldehyde.
- Reduction of the Schiff base to the corresponding diamine derivative.
- Cyclization using CDI to form the imidazolidin-2-one ring.
This method is advantageous for its operational simplicity and the use of CDI, which produces benign byproducts (carbon dioxide and imidazole). It is particularly useful for synthesizing 1,3-disubstituted imidazolidin-2-ones with various substituents, allowing structural diversity. However, the reaction rates can be slow with aromatic amines, and the method is more suited for research-scale synthesis rather than bulk production.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Schiff base formation | Diamine + aldehyde, reflux in MeOH/THF | Monitored by TLC |
| Reduction | Sodium borohydride (NaBH4) | Complete consumption confirmed by TLC |
| Cyclization | Carbonyldiimidazole (CDI) | Forms imidazolidin-2-one ring |
Methylation of 2-Imidazolidinone
A classical method involves methylation of 2-imidazolidinone using methylating agents such as methyl bromide or dimethyl sulfate. This method is less favored industrially due to the toxicity and cost of methylating agents and environmental concerns:
- Reactants : 2-imidazolidinone, methyl bromide or dimethyl sulfate.
- Conditions : Typically carried out under basic conditions to facilitate methylation.
- Drawbacks : Toxic reagents, expensive raw materials, and environmental hazards limit industrial application.
Carbonylation of N,N-Dimethylethylenediamine
Another synthetic route involves carbonylation of N,N-dimethylethylenediamine with reagents such as phosgene or carbon dioxide to form the imidazolidinone ring. This method is limited by the toxicity of phosgene and harsh reaction conditions, making it less suitable for large-scale production.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalysts/Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Catalytic hydrogenation (Montmorillonite + Pd/C) | 2-imidazolidinone, formaldehyde, H2 | Montmorillonite, Pd/C | 110–160 °C, 1–5 h, autoclave | High yield, recyclable catalyst, mild conditions | Requires pressurized H2, catalyst recovery needed |
| Pseudo-multicomponent (Schiff base + CDI) | Diamines, aldehydes, CDI, NaBH4 | CDI, NaBH4 | Reflux in MeOH/THF, multi-step | Operational simplicity, benign byproducts | Slow reaction rates, lab scale |
| Methylation | 2-imidazolidinone, methyl bromide/dimethyl sulfate | Base | Variable | Straightforward methylation | Toxic reagents, environmental concerns |
| Carbonylation | N,N-dimethylethylenediamine, phosgene/CO2 | Phosgene or CO2 | Harsh conditions | Direct ring formation | Toxic reagents, harsh conditions |
Notes on Sulfate Salt Formation
The sulfate salt of 1,3-dimethylimidazolidin-2-imine is typically prepared by reacting the free base (the imine or imidazolidinone) with sulfuric acid or a suitable sulfate source under controlled conditions to form the stable sulfate salt. This step is generally straightforward and follows standard salt formation protocols in organic synthesis, involving:
- Dissolution of the free base in an appropriate solvent.
- Slow addition of sulfuric acid or sulfate salt solution.
- Precipitation or crystallization of the sulfate salt.
- Isolation by filtration and drying.
This salt formation enhances the compound’s stability, solubility, or handling properties for further applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazolidin-2-imine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazolidinones, amines, and substituted imidazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethylimidazolidin-2-imine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a high-boiling polar aprotic solvent in various organic reactions.
Industry: It is used in the manufacture of polymers, detergents, and electronic materials.
Mechanism of Action
The mechanism of action of 1,3-dimethylimidazolidin-2-imine sulfate involves its interaction with molecular targets through its polar aprotic nature. This allows it to solvate cations effectively, facilitating various chemical reactions. The compound’s strong polar nature also enables it to act as a catalyst in nucleophilic substitution reactions by stabilizing transition states .
Comparison with Similar Compounds
Structural Analogs
1,3-Dimethyl-1,3-dihydrobenzimidazol-2-ylideneammonium Iodide
- Structure : Features a benzimidazole core with methyl substituents and an iodide counterion.
- Synthesis: Prepared via alkylation of 2-aminobenzimidazole with methyl iodide in DMF, followed by recrystallization .
- Key Differences : The benzimidazole core (vs. imidazolidine) and iodide counterion result in lower water solubility and distinct reactivity. Iodide’s larger ionic radius may reduce lattice energy compared to sulfate.
1,3-Dimethyl-2-imidazolidinone (DMI)
- Properties : Classified as a polar aprotic solvent with high thermal stability. Unlike the target compound, DMI lacks ionic character, making it suitable for organic synthesis rather than biological applications .
Functional Group Variations
Sulfonamide Derivatives (e.g., 3-Amino-N-(1H-imidazol-2-yl)benzenesulfonamide)
- Structure : Contains a sulfonamide (-SO₂NH₂) group attached to an imidazole ring.
- Applications : Sulfonamides are widely used as antimicrobial agents. The covalent S-N bond in sulfonamides contrasts with the ionic sulfate group in the target compound, affecting bioavailability and metabolic stability .
Sulfonyl-Containing Ionic Liquids (e.g., 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide)
- Structure : Imidazolium cation paired with a bis(trifluoromethylsulfonyl)imide anion.
- Properties: Hydrophobic and thermally stable, these ionic liquids are used as solvents or electrolytes. The sulfate counterion in the target compound would enhance hydrophilicity, limiting its utility in non-aqueous systems .
Counterion Effects
| Property | Sulfate Counterion | Iodide Counterion | Methyl Sulfate Counterion |
|---|---|---|---|
| Solubility in Water | High (due to ionic charge) | Moderate | Moderate to High |
| Thermal Stability | High (strong ionic bonds) | Moderate | Moderate |
| Applications | Pharmaceuticals, Agrochemicals | Organic Synthesis | Ionic Liquids, Surfactants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
